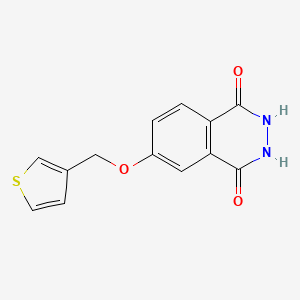![molecular formula C9H4BrF3N2O B14023641 3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrido[1,2-a]pyrimidin-4-one core, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which employs aryl and heteroaryl boronic acids as coupling partners. The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions often include the use of microwave assistance to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl and heteroaryl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, microwave assistance.
Substitution Reactions: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include arylated and heteroarylated derivatives of the pyrido[1,2-a]pyrimidin-4-one core, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in neurodegenerative disorders.
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including biologically active compounds and natural products.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters and potentially alleviating symptoms of neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Another heterocyclic compound with similar structural features and applications.
2-thio-containing pyrimidines: Compounds with a similar pyrimidine core but different substituents, which can exhibit different biological activities.
Uniqueness
3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a bromine atom and a trifluoromethyl group on the pyrido[1,2-a]pyrimidin-4-one core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H4BrF3N2O |
|---|---|
Poids moléculaire |
293.04 g/mol |
Nom IUPAC |
3-bromo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-6-7(9(11,12)13)14-5-3-1-2-4-15(5)8(6)16/h1-4H |
Clé InChI |
MKVGBHPWSHHJOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C(=O)N2C=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


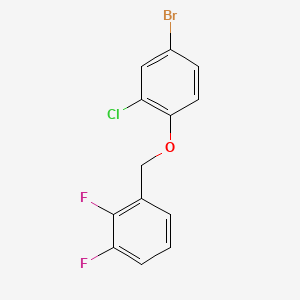
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)


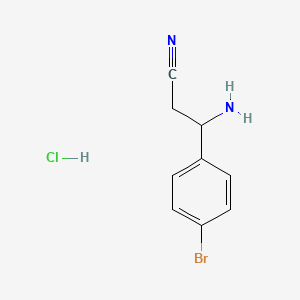
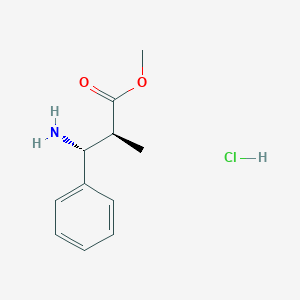

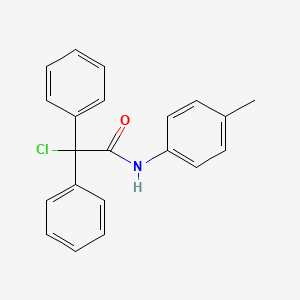


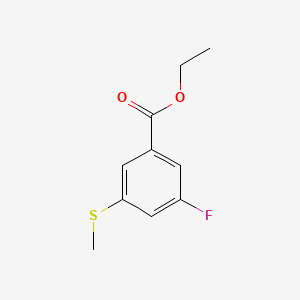
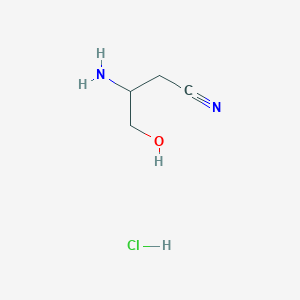
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
